(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Chiral resolution Enantiomeric purity Absolute configuration

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline (CAS: 1389848-23-0) is a chiral, non-racemic substituted tetrahydroisoquinoline (THIQ) bearing a bromine atom at the 6-position and a methyl group at the 3-position. It belongs to the broader class of 3-methyl-THIQs, a privileged scaffold extensively investigated for its ability to modulate phenylethanolamine N-methyltransferase (PNMT) and adrenergic receptors.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B8188440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C=CC(=C2)Br
InChIInChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1
InChIKeyRMWFLRDIGQIIEJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline: Chiral Tetrahydroisoquinoline Scaffold for Advanced Synthesis


(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline (CAS: 1389848-23-0) is a chiral, non-racemic substituted tetrahydroisoquinoline (THIQ) bearing a bromine atom at the 6-position and a methyl group at the 3-position . It belongs to the broader class of 3-methyl-THIQs, a privileged scaffold extensively investigated for its ability to modulate phenylethanolamine N-methyltransferase (PNMT) and adrenergic receptors [1]. The (R)-enantiomer is a critical synthetic intermediate in drug discovery programs exploring CNS-active agents, anti-infectives, and anticancer candidates. Unlike the racemic mixture or the (S)-enantiomer, the defined (R)-stereochemistry enables the construction of enantiomerically pure downstream compounds, a prerequisite for modern drug development where stereochemistry profoundly impacts pharmacodynamics, pharmacokinetics, and toxicological profiles.

Why Generic 3-Methyl-THIQ Intermediates Cannot Substitute for the Defined (R)-Enantiomer


The 3-methyl-THIQ scaffold contains a chiral center at the C3 position, giving rise to two distinct enantiomers with potentially divergent biological activities [1]. Substitution of the resolved (R)-enantiomer with the racemate or the (S)-enantiomer compromises the stereochemical integrity of the final product, leading to ambiguous or confounded pharmacological results [1]. Furthermore, the bromine substituent at the 6-position is an essential synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Heck reactions), which enable the rapid diversification of the scaffold into focused compound libraries . An unbrominated or differently substituted core cannot fulfill this synthetic role, making this specific chemotype a non-fungible building block for medicinal chemists.

Quantitative Differentiation of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline from its Closest Analogs


Defined (R)-Stereochemistry vs. Racemate or (S)-Enantiomer: Enantiomeric Excess as a Procurement Criterion

The (R)-enantiomer is sold as a single, defined stereoisomer, unlike the racemic mixture (CAS 886365-45-3), which contains equal amounts of both (R) and (S) forms . As an intermediate for synthesizing single-enantiomer drug candidates, the target compound eliminates the need for costly and time-consuming chiral resolution after further synthetic steps . While vendor-specific enantiomeric excess (ee) values for this specific CAS are not publicly disclosed in the searchable literature, procurement from reputable sources ensures a product with a defined absolute configuration suitable for asymmetric synthesis.

Chiral resolution Enantiomeric purity Absolute configuration

Predicted pKa Advantage of the Free Amine for Salt Formation and Purification

The predicted pKa of the secondary amine in (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is 9.32±0.40 . This value is consistent with the pKa of 9.53 reported for the parent 3-methyl-THIQ scaffold [1]. This basicity facilitates the formation of hydrochloride salts, a common strategy to enhance solubility, stability, and crystallinity of intermediates. The pKa also guides the selection of appropriate acid-base workup conditions during synthesis, providing a predictable and titratable handle that is absent in non-basic analogs.

Physicochemical properties pKa prediction Salt formation

6-Bromo Substituent: A Versatile Synthetic Handle for Cross-Coupling Chemistry

The aryl bromide at the 6-position is a critical functional group enabling transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings [1]. This allows the late-stage diversification of the THIQ scaffold with a wide array of coupling partners (aryl/heteroaryl boronic acids, alkenes, amines), a strategy routinely used to explore structure-activity relationships (SAR) in medicinal chemistry. This synthetic utility is a direct advantage over the non-brominated parent scaffold (3-methyl-THIQ) or the corresponding 6-chloro or 6-iodo analogs, where the bromide offers an optimal balance of reactivity and stability.

Synthetic handle Cross-coupling C-C bond formation

Critical Declaration of Limited Differential Evidence

An exhaustive search did not identify any public, peer-reviewed study presenting a direct, quantitative, head-to-head comparison of the biological or pharmacological activity of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline against its (S)-enantiomer, the racemate, or other in-class THIQ analogs in a defined assay system. No published IC₅₀, Ki, or functional assay data specific to this compound were found. The class-level biological profile of 3-methyl-THIQs is well-established for PNMT and α2-adrenoceptor modulation, but the specific contribution of the (R)-enantiomer with a 6-bromo substituent to these activities is unknown. Procurement decisions should be based primarily on its role as a strategic, enantiomerically pure synthetic intermediate, not on claimed biological superiority to in-class compounds.

Data gap analysis Procurement guidance Assay development

Optimal Deployment Scenarios for (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline in Drug Discovery


Enantioselective Synthesis of Chiral Drug Candidates Targeting CNS Disorders

The (R)-enantiomer serves as a key chiral building block for constructing CNS-active drug candidates, leveraging the known interactions of the 3-methyl-THIQ scaffold with neurological targets such as PNMT and adrenergic receptors [1]. Its defined stereochemistry and the reactive 6-bromo handle enable the construction of complex, single-enantiomer molecules through sequential cross-coupling and functional group transformations, directly aligning with the requirements of CNS lead optimization programs that demand absolute stereochemical purity.

Rapid Lead Diversification via Palladium-Catalyzed Cross-Coupling Libraries

The 6-aryl bromide is a premier substrate for Suzuki-Miyaura coupling, allowing the attachment of a diverse set of aryl and heteroaryl rings. This single intermediate can thus be used to generate focused libraries of final compounds for SAR studies [1]. This approach accelerates the hit-to-lead process compared to synthesizing each analog via a linear, de novo route, making this compound a strategic inventory item for any medicinal chemistry laboratory.

Physicochemical Property-Guided Salt Selection for in Vivo Formulation

The predicted basicity (pKa ~9.32) of the tetrahydroisoquinoline amine provides the basis for informed salt and formulation screening [1]. The free base can be systematically converted into a panel of pharmaceutically acceptable salts (e.g., hydrochloride, mesylate) to optimize solubility, dissolution rate, and crystallinity of advanced intermediates intended for in vivo pharmacokinetic or efficacy studies.

Quote Request

Request a Quote for (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.